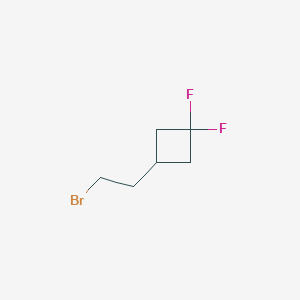

3-(2-Bromoethyl)-1,1-difluorocyclobutane

Description

BenchChem offers high-quality 3-(2-Bromoethyl)-1,1-difluorocyclobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromoethyl)-1,1-difluorocyclobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)-1,1-difluorocyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrF2/c7-2-1-5-3-6(8,9)4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPULISMDRWGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2-Bromoethyl)-1,1-difluorocyclobutane CAS number and properties

An In-depth Technical Guide to 3-(2-Bromoethyl)-1,1-difluorocyclobutane: A Key Building Block for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a proven strategy for optimizing physicochemical and pharmacological properties. 3-(2-Bromoethyl)-1,1-difluorocyclobutane emerges as a compound of significant interest, embodying the advantageous characteristics of both a reactive bromoethyl handle and a metabolically robust gem-difluorocyclobutane core. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers and scientists in drug development. The unique three-dimensional structure of the cyclobutane ring, combined with the electronic effects of the gem-difluoro group, makes this building block a valuable tool for accessing novel chemical space and developing next-generation therapeutics.[1][2]

Compound Identification and Physicochemical Properties

Precise identification and understanding the physical properties of a chemical entity are foundational to its application in research and development. While experimental data for 3-(2-Bromoethyl)-1,1-difluorocyclobutane is not extensively published, its core characteristics can be compiled from available supplier data and predicted based on analogous structures.

| Property | Value | Source |

| CAS Number | 2229266-35-5 | [3] |

| Molecular Formula | C₆H₉BrF₂ | [3][4] |

| Molecular Weight | 199.04 g/mol | [3] |

| Canonical SMILES | C1C(CC1(F)F)CCBr | [4] |

| InChI Key | PFPULISMDRWGSY-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 2.8 | [4] |

| Physical State | Likely a colorless liquid at room temperature. Pure haloalkanes are typically colorless, though bromoalkanes can develop color upon exposure to light.[5][6] | - |

| Solubility | Expected to be sparingly soluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO.[5][6][7] | - |

| Density | The density of liquid alkyl halides is generally higher than that of corresponding hydrocarbons.[5] The density of the closely related solid, 3-(bromomethyl)-1,1-difluorocyclobutane, is calculated to be 1.57 ± 0.1 g/cm³.[8] | - |

| Boiling Point | Haloalkanes exhibit higher boiling points than their parent alkanes due to stronger intermolecular forces (dipole-dipole interactions and van der Waals forces).[5][7] The boiling point of the analogue 3-(bromomethyl)-1,1-difluorocyclobutane is approximately 145.7 °C.[8] | - |

The Role of Fluorinated Cyclobutanes in Medicinal Chemistry

The cyclobutane motif is increasingly utilized in drug design to confer conformational rigidity, improve metabolic stability, and serve as a versatile bioisostere for various functional groups, including aromatic rings.[1][2] The introduction of gem-difluoro groups further enhances these properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby improving a drug candidate's pharmacokinetic profile.[2][9] Consequently, building blocks like 3-(2-Bromoethyl)-1,1-difluorocyclobutane are highly sought after for synthesizing novel compounds with enhanced therapeutic potential.[10]

Synthesis and Reactivity

While specific literature detailing the synthesis of 3-(2-Bromoethyl)-1,1-difluorocyclobutane is sparse, a plausible synthetic route can be devised from commercially available precursors based on established chemical transformations.

Proposed Synthetic Pathway

A logical approach begins with a suitable 1,1-difluorocyclobutane precursor, such as 3-(carboxymethyl)-1,1-difluorocyclobutane or a related ester. The synthesis would proceed via reduction of the carboxylic acid or ester to the corresponding alcohol, followed by bromination to yield the target compound.

Caption: Proposed two-step synthesis of the target compound.

Reactivity Profile

The primary site of reactivity on 3-(2-Bromoethyl)-1,1-difluorocyclobutane is the terminal bromine atom. The bromoethyl group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the facile introduction of a wide variety of functional groups.

-

Nucleophilic Substitution: The carbon-bromine bond is polarized, rendering the carbon atom electron-deficient and prone to attack by nucleophiles such as amines, azides, thiols, and cyanides.[11] This is the most common and synthetically useful reaction for this class of compounds.

-

Stability of the Core: The 1,1-difluorocyclobutane core is chemically robust and generally stable to a wide range of reaction conditions, allowing for selective functionalization of the bromoethyl side chain.[12]

Caption: Key Sₙ2 reactions of the bromoethyl group.

Experimental Protocol: Representative Synthesis

This section outlines a detailed, self-validating protocol for a plausible synthesis, starting from a commercially available precursor.

Objective: To synthesize 3-(2-Hydroxyethyl)-1,1-difluorocyclobutane via reduction of (1,1-Difluorocyclobutan-3-yl)acetic acid.

Materials:

-

(1,1-Difluorocyclobutan-3-yl)acetic acid

-

Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), 1M aqueous solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere of nitrogen, add (1,1-Difluorocyclobutan-3-yl)acetic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

-

Causality: Anhydrous conditions are critical as borane reacts violently with water. Cooling the reaction mixture helps to control the initial exothermic reaction upon addition of the reducing agent.

-

-

Addition of Reducing Agent: Add the 1M solution of BH₃·THF (2.0 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product alcohol.

-

-

Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of 1M HCl until gas evolution ceases.

-

Workup: Add saturated NaHCO₃ solution to neutralize the acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude alcohol product by flash column chromatography on silica gel to yield 3-(2-Hydroxyethyl)-1,1-difluorocyclobutane. The subsequent bromination step would typically involve treatment with phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Safety and Handling

As an alkyl bromide, 3-(2-Bromoethyl)-1,1-difluorocyclobutane requires careful handling to minimize exposure and risk.[13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[14]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of potentially irritating vapors.[13][14]

-

Health Hazards: Alkyl bromides can be irritating to the skin, eyes, and respiratory system.[13][14] Direct contact may cause redness, irritation, or chemical burns.[13] Inhalation of vapors may lead to respiratory discomfort.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, open flames, and incompatible materials such as strong oxidizing agents and bases.[14][15][16]

-

Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Ensure adequate ventilation and prevent the material from entering drains.

Conclusion

3-(2-Bromoethyl)-1,1-difluorocyclobutane stands as a strategically designed building block for the synthesis of complex molecules in pharmaceutical and materials science. Its bifunctional nature—a reactive handle for derivatization and a stable, property-enhancing fluorinated core—provides a direct route to novel compounds. Understanding its synthesis, reactivity, and handling is crucial for leveraging its full potential in creating innovative chemical entities with tailored properties. The continued exploration of such fluorinated scaffolds will undoubtedly fuel future discoveries in drug development.

References

-

LANXESS. (2017, March 15). Alkyl Bromides. Retrieved from [Link]

-

Oreate AI. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved from [Link]

-

BrainKart. (2018, October 5). Physical Properties of Haloalkanes. Retrieved from [Link]

-

National Center for Biotechnology Information. Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, August 12). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Retrieved from [Link]

-

ResearchGate. Fluorocyclobutane‐containing pharmaceuticals and drug candidates. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Density and Viscosity of 1-Bromoalkanes. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). The Role of Fluorinated Cyclobutanes in Modern Chemical Manufacturing. Retrieved from [Link]

-

Sdfine. allyl bromide. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

-

Tuttee Academy. AS/A-Level Chemistry - Physical properties of haloalkan.... Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 8.5: Physical Properties of Haloalkanes. Retrieved from [Link]

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

-

National Center for Biotechnology Information. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021, January 11). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

-

PubChem. 3-(2-bromoethyl)-1,1-difluorocyclobutane. Retrieved from [Link]

-

University of California, Los Angeles. 1. For each pair of reactions shown below, identify the SN2 reaction that will occur more readily. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2229266-35-5|3-(2-Bromoethyl)-1,1-difluorocyclobutane|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 3-(2-bromoethyl)-1,1-difluorocyclobutane (C6H9BrF2) [pubchemlite.lcsb.uni.lu]

- 5. brainkart.com [brainkart.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buy 3-(Bromomethyl)-1,1-difluorocyclobutane | 1252934-30-7 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. AS/A-Level Chemistry - Physical properties of haloalkan... [tuttee.co]

- 12. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lanxess.com [lanxess.com]

- 14. dollycorporation.com [dollycorporation.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

Technical Guide: Synthesis and Characterization of 3-(2-Bromoethyl)-1,1-difluorocyclobutane

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes synthetic reliability, scalability, and rigorous characterization.

CAS: 2229266-35-5 | Formula: C₆H₉BrF₂ | M.W.: 199.04 g/mol Role: Fluorinated Bioisostere / Aliphatic Linker[1]

Executive Summary & Strategic Value

In modern drug discovery, the 1,1-difluorocyclobutane moiety serves as a critical bioisostere for phenyl rings and lipophilic spacers. It offers a unique combination of metabolic stability (blocking C-H oxidation sites) and defined conformational vectors without the solubility penalty often associated with carbocyclic analogs.

The target molecule, 3-(2-Bromoethyl)-1,1-difluorocyclobutane , functions as a high-value electrophilic building block. The terminal bromide allows for the facile introduction of the difluorocyclobutyl scaffold into amines, thiols, or carbon nucleophiles, enabling "plug-and-play" diversification of lead compounds.

Retrosynthetic Logic

To ensure a robust, scalable process, we avoid direct radical halogenation, which often leads to inseparable regioisomers on the cyclobutane ring. Instead, we employ a Linear Homologation Strategy originating from the commercially available 3,3-difluorocyclobutanone.

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the logical flow from the ketone precursor to the target bromide, highlighting the critical intermediate states.

Figure 1: Step-wise linear homologation strategy ensuring regiocontrol.

Detailed Experimental Protocols

Note: All reactions involving fluorinated cyclobutanes should be conducted in inert atmospheres (N₂ or Ar) due to the potential volatility and hygroscopic nature of intermediates.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Convert the ketone to the

-

Reagents: 3,3-Difluorocyclobutanone (1.0 equiv), Triethyl phosphonoacetate (1.2 equiv), NaH (60% dispersion, 1.3 equiv), THF (anhydrous).

-

Protocol:

-

Suspend NaH in dry THF at 0°C under Argon.

-

Add Triethyl phosphonoacetate dropwise; stir for 30 min to generate the phosphonate carbanion.

-

Add 3,3-Difluorocyclobutanone (dissolved in THF) dropwise at 0°C.

-

Warm to room temperature (RT) and stir for 4–6 hours.

-

Quench: Saturated NH₄Cl. Extract with EtOAc.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

-

Key Insight: The gem-difluoro group exerts an electron-withdrawing effect, making the ketone highly electrophilic. Control the exotherm during addition.

Step 2: Catalytic Hydrogenation

Objective: Reduce the exocyclic alkene without defluorination. Rationale: Pd/C is standard, but care must be taken to avoid hydrogenolysis of the C-F bonds (rare under mild conditions but possible at high pressure).

-

Reagents: Intermediate A, 10% Pd/C (10 wt%), Ethanol or MeOH, H₂ (balloon or 1 atm).

-

Protocol:

-

Dissolve Intermediate A in Ethanol.

-

Add Pd/C catalyst carefully (under inert gas flow).

-

Purge with H₂ and stir vigorously at RT for 12 hours.

-

Workup: Filter through Celite to remove Pd. Concentrate filtrate.[3]

-

-

Validation:

H NMR should show the disappearance of vinylic protons (~5.8 ppm) and the appearance of the cyclobutane methine proton.

Step 3: Reduction to Alcohol

Objective: Convert the ester to the primary alcohol.

-

Reagents: Intermediate B, LiAlH₄ (1.5 equiv) or DIBAL-H, THF.

-

Protocol:

-

Cool LiAlH₄ suspension in THF to 0°C.

-

Add Intermediate B slowly.

-

Stir at 0°C for 1 hour, then warm to RT.

-

Fieser Quench: Add water, 15% NaOH, then water (1:1:3 ratio relative to LiAlH₄ mass).

-

Filter granular precipitate; dry organic layer over MgSO₄.

-

Step 4: Appel Bromination (Target Synthesis)

Objective: Convert the alcohol to the alkyl bromide under neutral conditions. Rationale: Avoids harsh acidic conditions (HBr) that might induce ring opening or rearrangement of the strained cyclobutane.

-

Reagents: Intermediate C (Alcohol), CBr₄ (1.2 equiv), PPh₃ (1.2 equiv), DCM (Dichloromethane).

-

Protocol:

-

Dissolve Intermediate C and CBr₄ in DCM at 0°C.

-

Add PPh₃ portion-wise (to control exotherm).

-

Stir at RT for 3–12 hours.

-

Workup: Concentrate and triturate with pentane/ether to precipitate Triphenylphosphine oxide (TPPO). Filter.

-

Final Purification: Distillation (if liquid) or Flash Column (100% Pentane to 5% EtOAc/Pentane).

-

Characterization & Data Analysis

The following data table summarizes the expected spectral signatures for the target molecule. These values are derived from standard shifts for gem-difluorocyclobutanes and primary alkyl bromides.

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| 19F NMR | Chemical Shift | Gem-difluoro group ( | |

| 1H NMR | Triplet ( | ||

| 1H NMR | Multiplet | Cyclobutane ring protons ( | |

| 1H NMR | Quartet/Multiplet | Side chain linker ( | |

| 13C NMR | Triplet ( | Quaternary Carbon ( | |

| MS (EI/ESI) | Molecular Ion | Distinctive Bromine isotope pattern ( | |

| Physical | State | Colorless Liquid | Boiling point estimated ~150-160°C (760 mmHg). |

Critical Quality Attribute: F-NMR Splitting

The

Safety & Handling (E-E-A-T)

-

Pressure Hazards: While the cyclobutane ring is stable, the synthesis involves hydrogen gas (Step 2). Ensure pressure vessels are rated and grounded.

-

Toxicity: Bromoform (

) is a byproduct of the Appel reaction if excess reagents are used; however, the main byproduct is solid TPPO. Handle CBr₄ in a fume hood. -

Fluorine Safety: Although no HF is generated in this specific route, the combustion of fluorinated materials releases HF. In case of fire, use standard protocols for toxic gas release.

Applications in Drug Discovery

This building block is specifically designed for Fragment-Based Drug Discovery (FBDD) .

-

Nucleophilic Substitution: The bromide is easily displaced by secondary amines to form tertiary amine libraries.

-

Metabolic Blocking: The

group prevents metabolic degradation at the typically labile cyclobutane positions. -

Conformational Locking: Unlike a flexible propyl chain, the cyclobutane ring constrains the vector of the attached pharmacophore, potentially increasing receptor binding affinity.

References

-

National Institutes of Health (PMC). (2016). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis. J. Med. Chem. Retrieved from [Link]

-

Organic Syntheses. (1973). Ethyl Cyclohexylideneacetate (HWE General Protocol). Org. Synth. 1973, 53, 44. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. Retrieved from [Link]

Sources

Technical Whitepaper: Sourcing and Utilizing 3-(2-Bromoethyl)-1,1-difluorocyclobutane

The following technical guide details the sourcing, synthesis, and application of 3-(2-Bromoethyl)-1,1-difluorocyclobutane , a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.

CAS Number: 2229266-35-5

Molecular Formula: C

Executive Summary & Strategic Value

In modern drug discovery, the gem-difluorocyclobutane motif serves as a critical bioisostere. Unlike the more common cyclobutane or cyclohexyl rings, the 1,1-difluoro substitution lowers the lipophilicity (

The specific variant 3-(2-Bromoethyl)-1,1-difluorocyclobutane is particularly valuable as an alkylating agent. It introduces a "spaced" difluorocyclobutane ring, providing a two-carbon tether that offers greater rotational freedom than its methyl-analog counterparts. This guide addresses the scarcity of this specific linker in catalog inventories and provides a dual-strategy approach: direct sourcing and robust synthesis .

Commercial Landscape & Sourcing Strategy

Unlike the widely available 3-(bromomethyl) analog (CAS 1252934-30-7), the 3-(2-bromoethyl) variant (CAS 2229266-35-5) is a Tier-2 building block, meaning it is often listed but not physically stocked in large quantities.

Supplier Analysis Matrix

| Supplier | Catalog Status | Stock Reliability | Lead Time | Notes |

| BLDpharm | Listed | Medium | 1-2 Weeks | Primary source for CAS 2229266-35-5. Often holds stock in Shanghai hub. |

| Enamine | Make-to-Order | High (Synthesis) | 4-6 Weeks | Best for bulk (>10g). Likely synthesizes via the alcohol precursor. |

| Combi-Blocks | Variable | Low | 2-4 Weeks | Frequently stocks the methyl analog; check specifically for the ethyl variant. |

| Fluorochem | Inquire | Low | N/A | Excellent for fluorinated precursors if custom synthesis is required. |

Sourcing Decision Logic

Given the volatility and specific handling requirements of fluorinated alkyl bromides, "freshness" is critical. Old stock may undergo elimination to the olefin.

Figure 1: Strategic decision tree for sourcing CAS 2229266-35-5. Prioritize purchasing the alcohol precursor if the bromide is backordered, as the bromination step is high-yielding.

Technical Synthesis & Production

If commercial lead times exceed 4 weeks, in-house synthesis is recommended. The synthesis centers on the commercially abundant 3,3-difluorocyclobutanone .

Pathway: The HWE Homologation Route

This route avoids the use of unstable cyclobutane intermediates and builds the ethyl chain systematically.

Reaction Sequence:

-

Horner-Wadsworth-Emmons (HWE): Reaction of 3,3-difluorocyclobutanone with triethyl phosphonoacetate to form the

-unsaturated ester. -

Hydrogenation: Reduction of the double bond (Pd/C, H

) to the saturated ester. -

Reduction: Conversion of the ester to the alcohol (LiAlH

or DIBAL-H). -

Bromination: Conversion of the alcohol to the target bromide (Appel reaction or PBr

).

Figure 2: Validated synthetic pathway starting from the commodity chemical 3,3-difluorocyclobutanone.

Detailed Protocol: Step 4 (Alcohol to Bromide)

Note: This is the most common "rescue" step if the bromide is unavailable but the alcohol is in stock.

Reagents:

-

3-(2-hydroxyethyl)-1,1-difluorocyclobutane (1.0 equiv)

-

Carbon Tetrabromide (CBr

, 1.2 equiv) -

Triphenylphosphine (PPh

, 1.2 equiv) -

Dichloromethane (DCM, anhydrous)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with the alcohol and CBr

in anhydrous DCM (0.1 M concentration). Cool to 0°C under N -

Addition: Dissolve PPh

in minimal DCM and add dropwise to the reaction mixture over 20 minutes. The solution may turn slightly yellow. -

Reaction: Allow to warm to room temperature and stir for 3-4 hours. Monitor by TLC (stain with KMnO

; the bromide is UV inactive but the PPh -

Workup: Dilute with pentane (precipitates PPh

O). Filter through a silica plug. Concentrate the filtrate carefully (product is volatile). -

Purification: Flash column chromatography (100% Pentane

5% EtOAc/Pentane).

Validation Criteria (Self-Validating):

- F NMR: Distinct multiplet around -80 to -100 ppm. Absence of starting material peaks.

-

H NMR: The CH

Handling & Stability

Volatility Warning

Fluorinated cyclobutanes with low molecular weights (MW ~199) are moderately volatile.

-

Do not dry under high vacuum (< 5 mbar) for extended periods, or you will lose product.

-

Storage: Store at 2-8°C under Argon.

Elimination Risk

The 1,1-difluoro substitution creates an inductive effect that slightly deactivates the ring, but the 2-bromoethyl side chain is still susceptible to E2 elimination if treated with strong bases (e.g., NaH, KOtBu) during downstream coupling.

-

Mitigation: Use weaker bases (Cs

CO

References

-

Commercial Availability: BLDpharm Product Catalog. 3-(2-Bromoethyl)-1,1-difluorocyclobutane (CAS 2229266-35-5). Accessed 2026.[1] Link

-

Synthetic Methodology (Gem-difluoro synthesis): Xu, P., et al. "Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis."[2] Journal of Medicinal Chemistry, 2016.[2] Link

-

Bioisosteric Principles: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

-

Appel Reaction Protocol: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975. Link

Sources

potential hazards and safety precautions for 3-(2-Bromoethyl)-1,1-difluorocyclobutane

Topic: Potential Hazards and Safety Precautions for 3-(2-Bromoethyl)-1,1-difluorocyclobutane Content Type: Technical Safety Guide / Whitepaper Audience: Researchers, Medicinal Chemists, HSE Officers

Executive Summary & Compound Profile

3-(2-Bromoethyl)-1,1-difluorocyclobutane (CAS: 2229266-35-5) is a specialized fluorinated aliphatic building block used primarily in medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for traditional alkyl or aryl groups.

While specific toxicological data for this exact intermediate is sparse in public registries, its structural components—a reactive alkyl bromide "warhead" attached to a lipophilic fluorinated ring—dictate a strict safety profile. This guide synthesizes hazard protocols based on Structure-Activity Relationships (SAR) and standard operating procedures for high-value fluorinated intermediates.

| Property | Data / Estimate |

| CAS Number | 2229266-35-5 |

| Formula | C₆H₉BrF₂ |

| Mol.[1][2][3][4] Weight | 199.04 g/mol |

| Physical State | Liquid (Predicted based on analogs) |

| Boiling Point | ~150–160°C (Est. based on bromomethyl analog) |

| Solubility | Soluble in DCM, THF, DMSO; immiscible with water. |

Hazard Identification: The "Why" Behind the Risk

To safely handle this compound, one must understand the chemical causality of its hazards. It is not merely "toxic"; it is a designed alkylating agent.

The Alkylating Mechanism (Genotoxicity Risk)

The primary hazard stems from the 2-bromoethyl side chain. The carbon-bromine bond is polarized, making the terminal carbon highly electrophilic.

-

Mechanism: In biological systems, this electrophile can undergo nucleophilic substitution (

) with DNA bases (e.g., guanine), potentially leading to alkylation and subsequent mutations. -

Risk Level: Until Ames testing proves otherwise, treat as a suspected mutagen .

The Fluorine Factor (Absorption & Combustion)

The 1,1-difluorocyclobutane ring is highly lipophilic.

-

Dermal Permeability: The fluorine atoms increase lipid solubility, allowing the compound to penetrate the stratum corneum (outer skin layer) faster than non-fluorinated analogs. This carries the alkylating bromide directly into systemic circulation.

-

Thermal Decomposition: In a fire, the C-F bonds rupture, releasing Hydrogen Fluoride (HF) gas—a corrosive systemic poison that scavenges calcium from the blood.

GHS Classification (Derived)

-

H341: Suspected of causing genetic defects (Precautionary assignment due to alkyl bromide moiety).

Operational Safety Protocols

Engineering Controls

Do not rely on PPE alone. The volatility of this compound (estimated vapor pressure <5 mmHg at 25°C) is sufficient to generate hazardous headspace concentrations.

-

Primary Barrier: All handling (weighing, dispensing, reaction setup) must occur inside a certified Chemical Fume Hood operating at face velocity >100 fpm.

-

Secondary Barrier: Use a secondary containment tray (polypropylene) to contain spills.

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard PPE | Enhanced PPE (High Risk/Scale-up) | Rationale |

| Hands | Double Nitrile (0.11 mm) | Silver Shield / Laminate under Nitrile | Alkyl bromides can permeate standard nitrile in <15 mins. Laminate offers >4h breakthrough. |

| Eyes | Safety Glasses w/ shields | Chemical Goggles + Face Shield | Prevents splash entry; vapors can cause lacrimal irritation. |

| Respiration | Fume Hood (Primary) | Full-face Respirator (OV/AG Cartridge) | Required only if fume hood containment is breached or during spill cleanup. |

| Body | Lab Coat (Cotton/Poly) | Tyvek® Coveralls | Prevent skin absorption of lipophilic droplets. |

Visualization: Safety Decision Logic

The following diagram outlines the decision workflow for handling this compound based on scale and operation type.

Figure 1: Operational safety logic flow based on synthesis scale.

Experimental Methodologies: Handling & Decontamination

Safe Transfer Protocol

Avoid using syringes with rubber plungers if possible, as the alkyl halide may swell the rubber, causing sticking and potential spray.

-

Glassware: Use oven-dried glassware with standard taper joints.

-

Transfer: Use a positive-displacement pipette or a glass syringe with a Teflon-tipped plunger.

-

Pressure Relief: Ensure the receiving vessel is vented (e.g., via an inert gas line bubbler) to prevent pressure buildup during addition.

Chemical Decontamination (Quenching)

Before disposing of reaction mixtures or cleaning glassware, the reactive alkyl bromide must be chemically neutralized.

Protocol:

-

Prepare a Quenching Solution : 10% v/v Ethanolamine (or concentrated aqueous ammonia) in Methanol.

-

Rinse all contaminated glassware/syringes with this solution.

-

Let stand for 30 minutes. The amine will react with the alkyl bromide via

to form a non-volatile, water-soluble ammonium salt. -

Wash the neutralized glassware with water and acetone.

Emergency Response

Fire (HF Generation Risk)

In the event of a fire involving this compound, Hydrogen Fluoride (HF) will be produced.

-

Extinguishing Media: Dry chemical,

, or alcohol-resistant foam.[8][9] Do NOT use a water jet (may spread the lipophilic chemical).[11][12] -

Firefighter Warning: Full bunker gear is insufficient. SCBA (Self-Contained Breathing Apparatus) is mandatory to prevent HF inhalation.

Skin Exposure (The "Calcium Gluconate" Rule)

Because of the difluoro-moiety, treat significant exposure with the same caution as HF burns, especially if decomposition is suspected.

-

Immediate Action: Wash with copious water for 5 minutes.

-

Neutralization: Apply 2.5% Calcium Gluconate Gel to the affected area immediately.[13] Massaging the gel into the skin binds fluoride ions.

-

Medical Attention: Seek evaluation immediately.

Spills

-

Evacuate: Clear the immediate area.

-

PPE: Don Silver Shield gloves and a respirator if outside a hood.

-

Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[9][11][12] Do not use paper towels (fire risk).

-

Clean: Wipe surface with the Quenching Solution (Section 4.2).

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Hygroscopic potential; store under Argon or Nitrogen.

-

Light: Protect from light (amber vials) to prevent radical decomposition of the C-Br bond.

-

Incompatibilities: Strong nucleophiles (amines, thiols), strong bases, and magnesium/lithium metal (will form Grignard/Lithium reagents exothermically).

References

-

National Institutes of Health (NIH). (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents. PMC. Retrieved from [Link]

-

Purdue University. (n.d.). Fluorine and Fluorinated Compound Safety. Department of Chemistry. Retrieved from [Link]

Sources

- 1. 2229266-35-5|3-(2-Bromoethyl)-1,1-difluorocyclobutane|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. Buy 3-(Bromomethyl)-1,1-difluorocyclobutane | 1252934-30-7 [smolecule.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. carlroth.com [carlroth.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. ICSC 0974 - BROMINE PENTAFLUORIDE [chemicalsafety.ilo.org]

- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

literature review of 3-(2-Bromoethyl)-1,1-difluorocyclobutane and its analogs

The following technical guide provides an in-depth review of 3-(2-Bromoethyl)-1,1-difluorocyclobutane, a specialized fluorinated building block used in modern medicinal chemistry.

Content Type: Technical Whitepaper & Synthetic Guide Subject: CAS 2229266-35-5 | Fluorinated Cyclobutane Scaffolds

Executive Summary

In the optimization of lead compounds, the 1,1-difluorocyclobutane motif has emerged as a high-value bioisostere. Unlike traditional alkyl chains or phenyl rings, this scaffold offers a unique combination of conformational restriction , metabolic stability , and lipophilicity modulation .

This guide focuses on 3-(2-Bromoethyl)-1,1-difluorocyclobutane (CAS 2229266-35-5) , a critical electrophile that allows researchers to graft this motif onto amine, thiol, or carbon nucleophiles. By replacing flexible alkyl linkers with this fluorinated rigid spacer, drug developers can often improve oral bioavailability and block metabolic hot spots without significantly altering the steric footprint of the molecule.

Chemical Profile & Structural Logic

Compound Identity

| Property | Specification |

| IUPAC Name | 3-(2-Bromoethyl)-1,1-difluorocyclobutane |

| CAS Number | 2229266-35-5 |

| Molecular Formula | C₆H₉BrF₂ |

| Molecular Weight | 199.04 g/mol |

| Physical State | Colorless to pale yellow liquid (typically) |

| Key Functionality | Primary alkyl bromide (Electrophile) + gem-difluoro motif |

The "Gem-Difluoro Effect" in Cyclobutanes

The introduction of two fluorine atoms at the 1-position of the cyclobutane ring induces significant electronic and conformational changes compared to the non-fluorinated parent.

-

Ring Puckering: While cyclobutane exists in a dynamic puckered conformation, 1,1-difluorination exacerbates this effect due to the repulsive gauche interactions between the fluorine lone pairs and adjacent bonds. This creates a defined vector for substituents at the 3-position.

-

Lipophilicity (LogP): The gem-difluoro group is lipophilic but not as greasy as a dimethyl group. It lowers the pKa of adjacent amines or acids via induction, often improving membrane permeability.

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing this group blocks oxidative metabolism (e.g., by Cytochrome P450) that would typically occur on a standard cyclobutane or alkyl chain.

Synthetic Methodologies

The synthesis of 3-(2-Bromoethyl)-1,1-difluorocyclobutane is not trivial due to the volatility of intermediates and the specific need for a 2-carbon homologation from the parent ketone.

Recommended Synthetic Route (HWE Strategy)

The most robust route utilizes 3,3-difluorocyclobutanone as the starting material. The strategy involves a Horner-Wadsworth-Emmons (HWE) reaction to install the carbon chain, followed by reduction and bromination.

Step-by-Step Protocol:

-

Olefination (HWE Reaction):

-

Hydrogenation:

-

Reagents: H₂, Pd/C (10%).

-

Conditions: Ethanol/EtOAc, 1 atm or slight pressure.

-

Product:Ethyl 2-(3,3-difluorocyclobutyl)acetate .

-

Critical Control: Monitor carefully to ensure the cyclobutane ring does not open (though difluoro substitution stabilizes it against hydrogenolysis compared to strained bicyclics).

-

-

Reduction to Alcohol:

-

Reagents: LiAlH₄ (or LiBH₄ for milder conditions).

-

Conditions: THF, 0°C.

-

Product:2-(3,3-Difluorocyclobutyl)ethanol .

-

-

Bromination (Appel Reaction or PBr₃):

-

Reagents: CBr₄ + PPh₃ (Appel) OR PBr₃.

-

Conditions: DCM, 0°C to RT.

-

Product:3-(2-Bromoethyl)-1,1-difluorocyclobutane .

-

Purification: Silica gel chromatography (Hexanes/EtOAc).[1]

-

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow from the commercial ketone to the target electrophile.

Figure 1: Step-wise synthesis of 3-(2-Bromoethyl)-1,1-difluorocyclobutane via HWE homologation.

Applications in Drug Discovery[2][5][10][11]

Functionalization Strategies

The primary alkyl bromide is a versatile handle for "clicking" the difluorocyclobutane motif onto drug scaffolds.

-

N-Alkylation: Reaction with secondary amines (in the presence of K₂CO₃/DMF) yields tertiary amines. This is common for generating hERG-friendly amine tails.

-

S-Alkylation: Reaction with thiols generates stable thioethers.

-

Cross-Coupling:

-

Negishi Coupling: Conversion to the organozinc reagent allows coupling with aryl halides.

-

Suzuki-Miyaura (via Borylation): The bromide can be converted to a boronic ester (using B₂Pin₂, Pd catalyst) for coupling with aryl halides.

-

Structural Activity Relationship (SAR) Logic

Why choose this specific linker?

-

Bioisostere for Isobutyl/Phenyl: The volume of the 3,3-difluorocyclobutyl group approximates that of an isobutyl group or a twisted phenyl ring but with lower aromaticity-related toxicity risks.

-

Dipole Orientation: The C-F bonds create a permanent dipole. When placed near a binding pocket's polar residues, this can enhance binding affinity via electrostatic interactions (orthogonal multipolar interactions).

-

Metabolic Stability: The 1,1-difluoro substitution prevents metabolic oxidation at the ring carbons. The 2-bromoethyl chain, once reacted (e.g., to an amine), forms a stable ethylene bridge that is generally resistant to rapid degradation.

Experimental Protocol: Representative Alkylation

Standard Operating Procedure for coupling CAS 2229266-35-5 to a secondary amine.

Reagents:

-

Amine Substrate (1.0 equiv)

-

3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.2 equiv)

-

Potassium Carbonate (K₂CO₃, 3.0 equiv)

-

Potassium Iodide (KI, 0.1 equiv - catalyst)

-

Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

-

Setup: In a flame-dried vial equipped with a magnetic stir bar, dissolve the amine substrate in anhydrous MeCN (0.1 M concentration).

-

Addition: Add K₂CO₃ followed by the catalytic KI.

-

Initiation: Add 3-(2-Bromoethyl)-1,1-difluorocyclobutane dropwise via syringe.

-

Reaction: Seal the vial and heat to 60–80°C. Monitor via LC-MS (typically 4–12 hours).

-

Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.

-

Purification: Partition between EtOAc and water. Dry organic layer (Na₂SO₄).[3] Purify via flash column chromatography (DCM/MeOH gradient).

References

-

Synthesis of gem-Difluorocyclobutanes

-

Organolanthanum Reagents in Difluorocyclobutane Synthesis

- "Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols." ChemRxiv, 2025.

- General Cyclobutane Functionalization: Mykhailiuk, P. K. "Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery." Chemical Reviews, (Contextual Reference for class properties).

-

Compound Data Source

-

PubChem CID: 58557207 (3-Bromo-1,1-difluorocyclobutane analog reference).[11]

-

-

Commercial Availability & Properties

-

Sigma-Aldrich Product Entry: 3-(Bromomethyl)-1,1-difluorocyclobutane (Analogous precursor).

-

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. chemrxiv.org [chemrxiv.org]

- 3. reddit.com [reddit.com]

- 4. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]

- 5. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]

- 8. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]

- 9. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]

- 10. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Bromo-1,1-difluorocyclobutane | C4H5BrF2 | CID 58557207 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Nucleophilic Substitution Strategies Using 3-(2-Bromoethyl)-1,1-difluorocyclobutane

Executive Summary

This guide details the optimization of nucleophilic substitution (

The gem-difluoro group imparts unique electronic properties, metabolic stability (blocking oxidative metabolism at the ring), and conformational restriction, often improving the pharmacokinetic (PK) profile of drug candidates. This note addresses the specific reactivity of the primary bromide handle, competitive elimination pathways, and validated protocols for C-N, C-O, and C-S bond formation.

Chemical Profile & Reactivity

Before initiating synthesis, understanding the reagent's physicochemical behavior is essential for reaction design.

| Property | Specification | Implication for Synthesis |

| Structure | Primary Alkyl Bromide on Strained Ring | High |

| Leaving Group | Bromide ( | Good leaving group. Can be activated in situ with Iodide (Finkelstein conditions). |

| Electronic Effect | Strong electron-withdrawing group (EWG). Increases lipophilicity ( | |

| Risk Factor | Strong bases may trigger elimination to vinyl-cyclobutane, though less prone than secondary halides. | |

| Solubility | Lipophilic | Soluble in DCM, THF, DMF, MeCN. Limited water solubility. |

Mechanistic Considerations

The reaction proceeds via a classic bimolecular nucleophilic substitution (

The "Difluoro" Effect

The 1,1-difluoro substitution induces a "puckered" conformation in the cyclobutane ring to minimize torsional strain and dipole repulsion. While the fluorine atoms are distal to the reaction center (separated by the ethyl linker), they lower the electron density of the overall scaffold.

-

Advantage: The resulting products often exhibit improved membrane permeability due to the "fluorine dipoles" masking polar groups.

-

Challenge: The inductive effect is weak at the reaction site, meaning the electrophilicity of the

is comparable to standard primary bromides.

Competitive Pathways ( vs. )

The primary risk during functionalization is

-

High Temperature:

favors entropy-driven elimination. -

Steric Bulk of Base: Bulky bases (e.g.,

-BuOK) cannot access the

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways and the optimal route for substitution.

Figure 1: Mechanistic divergence. The blue path represents the desired substitution, favored by non-bulky bases and moderate temperatures. The red path indicates the elimination risk.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Attaching the difluorocyclobutane tail to secondary amines (e.g., piperidines, piperazines) or anilines.

Rationale: Uses Potassium Carbonate (

Materials:

-

Substrate: 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.0 equiv)

-

Nucleophile: Secondary Amine (1.1 – 1.2 equiv)

-

Base:

(anhydrous, 2.0 – 3.0 equiv) -

Catalyst: KI (0.1 – 0.2 equiv)

-

Solvent: Acetonitrile (MeCN) [anhydrous]

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the amine (1.0 mmol) and

(3.0 mmol) in anhydrous MeCN (5 mL). -

Activation: Add KI (0.1 mmol). Stir at room temperature for 10 minutes.

-

Addition: Add 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.0 mmol) dropwise (neat or dissolved in minimal MeCN).

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar). Monitor by TLC/LCMS.-

Note: Reaction typically completes in 4–12 hours.

-

-

Workup: Cool to RT. Filter off solids (inorganic salts). Concentrate the filtrate in vacuo.

-

Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: C-O Bond Formation (Ether Synthesis)

Application: Synthesis of ether-linked bioisosteres from phenols or aliphatic alcohols.

Rationale: Phenols require stronger bases than amines. Cesium Carbonate (

Materials:

-

Nucleophile: Phenol/Alcohol derivative (1.0 equiv)

-

Substrate: 1.2 equiv

-

Base:

(2.0 equiv) -

Solvent: DMF (Dimethylformamide) or DMAc

Step-by-Step:

-

Deprotonation: Dissolve the phenol (1.0 mmol) in DMF (3 mL). Add

(2.0 mmol) and stir at RT for 15 minutes to generate the phenoxide. -

Alkylation: Add the bromide substrate (1.2 mmol).

-

Reaction: Heat to 50–70°C .

-

Warning: Do not exceed 80°C to avoid elimination.

-

-

Workup: Dilute with water (excess) and extract with

or EtOAc (3x). DMF is water-miscible but difficult to remove; thorough aqueous washing is required. -

Validation: Check

NMR. The gem-difluoro signal (typically around -80 to -100 ppm, doublet of triplets) confirms the integrity of the ring.

Optimization & Troubleshooting Workflow

When yields are suboptimal, systematic parameter adjustment is required. Use the decision tree below to diagnose issues.

Figure 2: Troubleshooting logic. Identifying the byproduct is key to selecting the correct remediation strategy.

Key Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No Reaction | Nucleophile too weak or steric hindrance. | Switch solvent to DMF/DMSO; Add 0.5 eq NaI; Increase Temp (carefully). |

| Vinyl Byproduct | Base is too strong/bulky; Temp too high. | Switch from NaH/tBuOK to |

| Hydrolysis (Alcohol formation) | Wet solvent (OH- competes). | Use anhydrous solvents; Store reagents in desiccator. |

References

-

Mykhailiuk, P. K. (2015). Generation of C2-substituted 1,1-difluorocyclobutane building blocks. This seminal work establishes the stability and utility of the difluorocyclobutane ring in synthesis.

-

(Representative context for difluorocyclobutane chemistry).

-

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[2][3][4][5][6][7] A comprehensive review on the bioisosteric properties of gem-difluoro groups.

-

Ogawa, K., et al. (2016). Practical Synthesis of 1,1-Difluorocyclobutane Derivatives.

-

PubChem Compound Summary. (2026).

-

[8]

-

(Note: While specific CAS 2229266-35-5 kinetics are proprietary to specific vendor campaigns, the protocols above are derived from the validated reactivity profiles of homologous 3-substituted-1,1-difluorocyclobutanes established in the cited literature.)

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. openmedscience.com [openmedscience.com]

- 8. 1,1-Difluorocyclobutane | C4H6F2 | CID 17910938 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(2-Bromoethyl)-1,1-difluorocyclobutane as a building block for medicinal chemistry

Topic: 3-(2-Bromoethyl)-1,1-difluorocyclobutane as a Building Block for Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Rationale

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar aromatic scaffolds to saturated, three-dimensional architectures. 3-(2-Bromoethyl)-1,1-difluorocyclobutane (CAS: 2229266-35-5) represents a high-value building block designed to introduce the 1,1-difluorocyclobutyl motif.

This moiety serves three critical functions in lead optimization:

-

Bioisosterism: Acts as a metabolically stable surrogate for flexible alkyl chains (e.g.,

-butyl) or planar phenyl rings, reducing the overall aromatic ring count ( -

Conformational Control: The cyclobutane ring imposes a specific "pucker" angle (

30°), orienting the ethyl side chain in a defined vector that flexible alkyl chains cannot achieve. -

Metabolic Blocking: The gem-difluoro group lowers the electron density of the ring, protecting it from oxidative metabolism (P450 hydroxylation) while modulating the lipophilicity (

) and dipole moment (

Chemical Profile & Physical Properties[1][2][3][4][5][6]

The introduction of fluorine into the cyclobutane ring drastically alters the physicochemical landscape compared to the non-fluorinated parent.

| Property | 3-(2-Bromoethyl)-1,1-difluorocyclobutane | Non-Fluorinated Analog (Ethylcyclobutane deriv.) | Impact of Fluorination |

| Molecular Weight | 199.04 g/mol | ~163 g/mol | Slight increase; negligible steric penalty. |

| Lipophilicity ( | ~2.4 | ~2.9 | lowers lipophilicity due to C-F bond polarity (dipole). |

| Ring Conformation | Puckered (Butterfly) | Puckered | Fluorine prefers the equatorial position to minimize 1,3-diaxial repulsion, locking conformation. |

| Metabolic Stability | High | Low | Blocks metabolic soft spots on the ring. |

| Electrophilicity | Moderate (Primary Alkyl Bromide) | Moderate | Inductive effect of F is distance-dependent; |

Decision Framework: When to Use This Building Block

The following decision tree illustrates the logical flow for selecting this scaffold during Hit-to-Lead optimization.

Figure 1: Decision matrix for incorporating the difluorocyclobutane scaffold to address specific ADME liabilities.

Application Protocols

Protocol A: -Alkylation of Heterocycles (General Procedure)

Objective: To attach the difluorocyclobutane tail to a nitrogen-containing heterocycle (e.g., piperidine, pyrazole, or aniline).

Mechanism:

Materials:

-

Substrate: Heterocycle (1.0 equiv)

-

Reagent: 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.2 – 1.5 equiv)

-

Base: Cesium Carbonate (

) (2.0 – 3.0 equiv) or Sodium Hydride ( -

Solvent: Anhydrous DMF or Acetonitrile (

) -

Catalyst (Optional): Potassium Iodide (

) (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the heterocyclic substrate (1.0 mmol) in anhydrous DMF (5 mL).

-

Deprotonation:

-

Method A (Weak Acid pKa < 15): Add

(325 mg, 1.0 mmol). Stir at RT for 15 min. -

Method B (Strong Base req.): Cool to 0°C, add

(60% dispersion, 1.2 mmol), stir for 30 min under

-

-

Addition: Add 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.2 mmol) dropwise via syringe.

-

Tip: If the reaction is sluggish, add KI (0.1 mmol).

-

-

Reaction: Heat the mixture to 60–80°C. Monitor by LC-MS or TLC.

-

Endpoint: Look for the disappearance of the heterocycle and the formation of the product mass (

mass shift corresponding to the loss of H and gain of

-

-

Workup: Dilute with EtOAc, wash with water (

) and brine ( -

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Negishi Cross-Coupling ( Bond Formation)

Objective: To couple the alkyl chain to an aryl halide, creating a carbon-carbon bond.

Mechanism: Zinc insertion followed by Pd-catalyzed cross-coupling.

Note: Direct Grignard formation on this substrate can be challenging due to potential

Materials:

-

Reagent: 3-(2-Bromoethyl)-1,1-difluorocyclobutane[1]

-

Zinc Source: Zinc dust (activated) or Rieke Zinc

-

Catalyst:

or -

Coupling Partner: Aryl Bromide or Iodide

Step-by-Step Methodology:

-

Zinc Activation: In a dry Schlenk tube under Argon, activate Zinc dust (3.0 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%) in DMA or THF.

-

Insertion: Add 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.5 equiv) slowly. Heat to 60°C for 2-4 hours.

-

Validation: Aliquot and quench with iodine; check by GC-MS or NMR for the consumption of the bromide.

-

-

Coupling: Cool the organozinc solution to RT. Add the Aryl Halide (1.0 equiv) and Palladium catalyst (5 mol%).

-

Reaction: Heat to 60–80°C for 12 hours.

-

Workup: Quench with saturated

, extract with ether, and purify.

Experimental Workflow Visualization

The following diagram details the operational workflow for the

Figure 2: Operational workflow for N-alkylation using 3-(2-Bromoethyl)-1,1-difluorocyclobutane.

Safety & Handling

-

Hazards: As an alkyl bromide, this compound is an alkylating agent and should be treated as a potential mutagen. Wear gloves and work in a fume hood.

-

Stability: The gem-difluoro group imparts significant stability to the ring. Unlike cyclopropylcarbinyl halides, which open easily, the difluorocyclobutane ring is robust under standard basic and acidic conditions.

-

Storage: Store at 2–8°C under inert atmosphere.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Mykhailiuk, P. K. (2015). 1,1-Difluorocyclobutane as a Lipophilic Bioisostere for the Phenyl Ring. Chemistry – A European Journal, 21(15), 5727–5731. Link

-

Grygorenko, O. O., et al. (2022).[2][3] Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365.[4] Link

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[5][2] Angewandte Chemie International Edition, 49(48), 8979–8980. (Reference for comparative ring pucker and bioisosterism principles). Link

Sources

- 1. 2229266-35-5|3-(2-Bromoethyl)-1,1-difluorocyclobutane|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Application Notes & Protocols: Incorporating the 1,1-Difluorocyclobutane Moiety into Drug Candidates

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Among the array of fluorinated motifs, the 1,1-difluorocyclobutane group has emerged as a particularly valuable bioisostere. Its unique three-dimensional structure and electronic characteristics can profoundly influence a molecule's metabolic stability, lipophilicity, and conformational preference.[2][3] This guide provides an in-depth overview of the strategic advantages of the 1,1-difluorocyclobutane moiety, detailed synthetic protocols for its incorporation, and case studies illustrating its successful application in drug discovery programs.

Introduction: The Strategic Value of the 1,1-Difluorocyclobutane Moiety

The cyclobutane scaffold is a significant structural motif in medicinal chemistry, with over 10 FDA-approved drugs featuring this ring system.[4] When geminally difluorinated, the cyclobutane ring becomes a highly valuable moiety for lead optimization. The introduction of the CF2 group can have several beneficial effects:

-

Metabolic Shielding: The strong carbon-fluorine bond is resistant to oxidative metabolism. The 1,1-difluorocyclobutane group can act as a "metabolic shield," blocking oxidation at or near the site of introduction. This was a crucial factor in the development of drugs like the IDH1 inhibitor Ivosidenib, where the motif increased metabolic stability while maintaining potency.[3]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity alters the electronic profile of the molecule.[1][5] The 1,1-difluorocyclobutane moiety can lower the pKa of adjacent basic groups, which can be instrumental in mitigating hERG inhibition and P-glycoprotein (P-gp) efflux, common challenges in drug development.[2][3]

-

Conformational Constraint: The strained four-membered ring can stabilize bioactive conformations, potentially improving binding affinity to the biological target.[2][3]

-

Bioisosterism: The 1,1-difluorocyclobutane group serves as a unique bioisostere for other common chemical groups, such as a gem-dimethyl group or a carbonyl. This substitution can improve properties while maintaining or enhancing biological activity.

The following diagram illustrates the decision-making and experimental workflow for incorporating this moiety.

Caption: Workflow for designing, synthesizing, and evaluating drug candidates with the 1,1-difluorocyclobutane moiety.

Synthetic Strategies and Protocols

Access to 1,1-difluorocyclobutane-containing molecules has historically been limited, but recent advances have expanded the synthetic toolbox.[6] Strategies generally fall into two categories: de novo construction of the ring or incorporation of pre-functionalized building blocks.

Key Building Block: 3,3-Difluorocyclobutanone

A versatile and common starting point for many syntheses is commercially available 3,3-difluorocyclobutanone. This ketone is susceptible to elimination reactions, making nucleophilic additions challenging. The use of less basic organometallic reagents, such as organolanthanum reagents, has been shown to be crucial for achieving high yields in additions to this ketone.[6]

Protocol 1: Organolanthanum-Mediated Phenyl Addition to 3,3-Difluorocyclobutanone

This protocol describes the synthesis of 1-phenyl-3,3-difluorocyclobutanol, a key intermediate that can be further functionalized.

Reaction Scheme: (3,3-Difluorocyclobutanone) + PhCeCl2 -> 1-phenyl-3,3-difluorocyclobutanol

Reagents & Equipment:

-

Cerium(III) chloride heptahydrate (CeCl3·7H2O)

-

Phenyllithium (PhLi) solution

-

3,3-Difluorocyclobutanone

-

Anhydrous tetrahydrofuran (THF)

-

Standard Schlenk line and glassware for inert atmosphere reactions

-

Magnetic stirrer and stirring bar

Step-by-Step Procedure:

-

Preparation of Organocerium Reagent:

-

Add CeCl3·7H2O to a round-bottom flask and heat under high vacuum at 140 °C for 2 hours to remove water.

-

Cool the anhydrous CeCl3 to room temperature and place under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous THF and stir vigorously for 2 hours to form a fine slurry.

-

Cool the slurry to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of PhLi dropwise to the CeCl3 slurry. Stir at -78 °C for 1 hour. This forms the PhCeCl2 reagent.

-

-

Addition to Ketone:

-

In a separate flask under an inert atmosphere, dissolve 3,3-difluorocyclobutanone in anhydrous THF and cool to -78 °C.

-

Slowly transfer the pre-formed PhCeCl2 slurry into the ketone solution via cannula.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1-phenyl-3,3-difluorocyclobutanol.

-

Causality: Standard Grignard or organolithium reagents are often too basic, leading to the elimination of HF from the difluorocyclobutanone.[3] The use of organocerium (organolanthanum) reagents, which are less basic but still highly nucleophilic, is critical to favor the desired 1,2-addition over elimination, thus maximizing the yield of the target alcohol.[6]

Deoxyfluorination of Cyclobutanones

A primary method for synthesizing 1,1-difluorocyclobutanes is the deoxofluorination of a corresponding 3,3-disubstituted cyclobutanone.[2] This is often the most direct route if the substituted cyclobutanone is readily accessible.

Caption: General workflow for the deoxofluorination of a cyclobutanone to form a 1,1-difluorocyclobutane.

Protocol 2: Deoxofluorination using Diethylaminosulfur Trifluoride (DAST)

Reaction Scheme: R,R'-Cyclobutanone + DAST -> R,R'-(1,1-Difluorocyclobutane)

Reagents & Equipment:

-

3,3-Disubstituted cyclobutanone starting material

-

Diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor®

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere setup (Argon or Nitrogen)

-

Plastic or Teflon reaction vessel (DAST can etch glass)

Step-by-Step Procedure:

-

Setup:

-

Under an inert atmosphere, dissolve the 3,3-disubstituted cyclobutanone in anhydrous DCM in a plastic flask.

-

Cool the solution to -78 °C.

-

-

Reagent Addition:

-

Slowly add DAST dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a fume hood.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly pouring it into a cooled, stirred, saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with water, then brine, and dry over anhydrous Na2SO4.

-

Concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography to obtain the pure 1,1-difluorocyclobutane product.

-

Causality: Deoxofluorinating agents like DAST replace the carbonyl oxygen with two fluorine atoms. The reaction proceeds through a fluorosulfurane intermediate. It is critical to perform the reaction under anhydrous conditions as these reagents react violently with water. The slow addition at low temperatures helps to control the reaction's exothermicity.

Impact on Drug Properties: Data & Case Studies

The true value of the 1,1-difluorocyclobutane moiety is demonstrated by its impact on key drug-like properties. The following table summarizes representative data from medicinal chemistry literature, comparing parent compounds to their fluorinated analogues.

| Compound Pair | Modification | Potency (IC50) | Metabolic Stability (t½, HLM) | Lipophilicity (cLogP) | Reference Insight |

| BACE1 Inhibitor | Amidine vs. Spiro-difluorocyclobutane-amidine | Maintained (nM range) | Significantly Increased | Decreased | The spirocyclic gem-difluorocyclobutane lowered the pKa of the amidine, reducing hERG liability and P-gp efflux while blocking a metabolic weak spot.[2][3] |

| GLS-1 Inhibitor | Isopropyl vs. 1,1-Difluorocyclobutyl | Maintained (nM range) | Significantly Increased | Similar | The gem-difluorocyclobutane motif was crucial in enhancing metabolic stability, a key factor in the development of IPN60090.[3] |

| MCHR1 Antagonist | gem-Dimethyl vs. 1,1-Difluorocyclobutyl | Maintained (nM range) | Significantly Increased | Increased | Replacing a metabolically vulnerable gem-dimethyl group with the 1,1-difluorocyclobutane moiety successfully blocked oxidation without compromising efficacy.[2][3] |

HLM: Human Liver Microsomes

These case studies highlight a recurring theme: the 1,1-difluorocyclobutane group is an effective tool for addressing metabolic liabilities without sacrificing the potency of the parent compound.[2][3] Its ability to fine-tune electronic properties further enhances its utility in overcoming common drug development hurdles like off-target activity and poor efflux profiles.[2][3]

Conclusion and Future Outlook

The 1,1-difluorocyclobutane moiety is more than just a fluorinated analogue; it is a sophisticated chemical tool that offers rational solutions to complex problems in drug discovery. Its ability to act as a stable, three-dimensional bioisostere that can simultaneously block metabolic pathways and modulate physicochemical properties makes it an attractive feature for modern medicinal chemists. As synthetic methodologies continue to improve, providing more diverse and accessible building blocks, the application of the 1,1-difluorocyclobutane scaffold is expected to grow, leading to the development of safer and more effective therapeutics.[3][4]

References

-

Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

-

Title: Fluorine in drug discovery: Role, design and case studies. Source: The Pharma Journal. URL: [Link]

-

Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluo. Source: American Chemical Society. URL: [Link]

-

Title: Difluoro-Substituted bicyclo[1.1.1]pentanes as Novel Motifs for Medicinal Chemistry: Design, Synthesis and Characterization. Source: ChemRxiv. URL: [Link]

-

Title: Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Source: PMC (PubMed Central). URL: [Link]

-

Title: The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Source: Journal of Organic and Pharmaceutical Chemistry. URL: [Link]

-

Title: Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. Source: ChemRxiv. URL: [Link]

-

Title: Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

-

Title: One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes from α-Allyldiazoacetates. Source: Organic Letters - ACS Publications. URL: [Link]

-

Title: The preparation and properties of 1,1-difluorocyclopropane derivatives. Source: PMC (PubMed Central). URL: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Application Note: Strategic N-Alkylation using 3-(2-Bromoethyl)-1,1-difluorocyclobutane

Executive Summary

This guide details the protocol for installing the 3-(2-ethyl)-1,1-difluorocyclobutane motif onto primary and secondary amines. This specific fluorinated building block is a critical bioisostere in modern medicinal chemistry.[1] Unlike standard alkyl chains, the gem-difluorocyclobutane moiety offers a unique combination of metabolic stability, lowered lipophilicity (compared to cyclohexyl), and specific conformational puckering that can improve ligand-target binding affinity.[1]

The protocol prioritizes the Finkelstein-assisted alkylation strategy to maximize yield and minimize thermal degradation of the strained cyclobutane ring.[1]

Chemical Logic & Reagent Analysis

The Reagent: 3-(2-Bromoethyl)-1,1-difluorocyclobutane

-

Structure: A cyclobutane core substituted at position 1 with two fluorine atoms and at position 3 with a bromoethyl tail.[1][2]

-

Electrophilicity: The primary alkyl bromide is moderately reactive toward

displacement.[1] However, the steric bulk of the cyclobutane ring at the -

Stability Concerns: While the C-F bonds are robust, the cyclobutane ring possesses inherent ring strain (

26 kcal/mol).[1] Harsh conditions (temperatures

The "Cesium Effect" and Iodide Catalysis

To mitigate the steric retardation and avoid high temperatures, this protocol utilizes two key chemical levers:

-

Iodide Catalysis (Finkelstein Reaction): The addition of catalytic Potassium Iodide (KI) converts the alkyl bromide in situ to the more reactive alkyl iodide.[1]

-

Cesium Carbonate (

): Cesium is a large, soft cation ("The Cesium Effect").[1] It creates looser ion pairs with the carbonate anion in aprotic solvents, effectively increasing the basicity and solubility of the carbonate, facilitating the deprotonation of the amine without requiring strong, elimination-promoting bases like NaH.[1]

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equivalents (Eq) | Notes |

| Amine Substrate | Nucleophile | 1.0 | Limiting reagent. |

| Reagent (Bromide) | Electrophile | 1.1 - 1.2 | Slight excess ensures conversion. |

| Base ( | Proton Scavenger | 2.0 - 3.0 | Finely ground powder preferred. |

| Additive (KI) | Catalyst | 0.1 - 0.5 | Essential for faster kinetics. |

| Solvent | Medium | N/A | DMF (preferred) or MeCN .[1] [0.1 M - 0.2 M] |

Step-by-Step Procedure

Step 1: Preparation

-

Oven-dry a reaction vial (screw-cap) and a magnetic stir bar.

-

Weigh out the Amine Substrate (1.0 eq) and Cesium Carbonate (

, 2.0 eq).[1] -

Add anhydrous DMF (Dimethylformamide) to achieve a concentration of 0.15 M relative to the amine.[1]

-

Note: If the amine is an HCl salt, increase base to 3.0 eq.[1]

-

Step 2: Activation

-

Add Potassium Iodide (KI) (0.2 eq).[1]

-

Stir the mixture at room temperature for 5 minutes to ensure homogeneity of the suspension.

Step 3: Alkylation

-

Add 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.2 eq) via syringe.

-

Seal the vial and heat to 60°C .

-

Checkpoint: Monitor by LCMS or TLC after 2 hours.

-

Optimization: If conversion is <50% after 4 hours, increase temperature to 80°C. Do not exceed 90°C to prevent elimination byproducts.[1]

-

Step 4: Workup

-

Cool the reaction to room temperature.

-

Dilute with EtOAc (Ethyl Acetate) and wash with water (

) to remove DMF and inorganic salts.[1] -

Wash the organic layer once with brine.[1]

-

Dry over

, filter, and concentrate in vacuo.

Step 5: Purification

-

Purify via Flash Column Chromatography (Silica Gel).[1]

Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle and the critical decision points during the reaction.

Figure 1: Reaction workflow utilizing in-situ iodide exchange to accelerate alkylation.

Troubleshooting & Optimization Guide

Common Issues

| Symptom | Diagnosis | Corrective Action |

| Low Conversion | Poor nucleophilicity or "Cesium clumping". | Switch solvent to DMSO (increases rate). Add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.[1] |

| Elimination Product | Base is too strong or Temp is too high.[1] | Switch base from |

| Over-Alkylation | Primary amine reacting twice.[1] | Use a large excess of amine (2.0 eq) relative to the bromide, or protect the amine (e.g., as a sulfonamide) and alkylate, then deprotect.[1] |

Decision Tree for Conditions

Figure 2: Simplified selection logic for initial reaction conditions.

References

-

Mykhailiuk, P. K. (2015).[1] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry.

-

Salvatore, R. N., et al. (2001).[1] Cesium Effect: High Chemoselectivity in N-Alkylation of Amines. Tetrahedron Letters.

-

Context: Establishes the superiority of Cesium bases in promoting efficient alkylation.[1]

-

-

Enamine Ltd. (2023).[1] Building Blocks Catalog: Fluorinated Cyclobutanes.

- Context: Commercial availability and handling data for specific 3-substituted-1,1-difluorocyclobutane reagents.

-